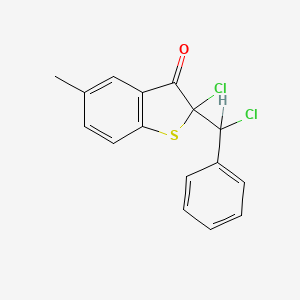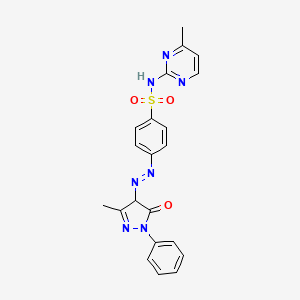
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium is a chemical compound known for its unique pharmacological properties. It has been studied extensively for its effects on the autonomic nervous system, particularly in relation to ganglionic stimulation and blockade .
Métodos De Preparación
The synthesis of (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium typically involves the reaction of m-chlorophenyl isocyanate with 2-butyn-1-ol to form the corresponding carbamate. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, leading to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium involves its interaction with the autonomic nervous system. It acts as a ganglionic stimulant and blocker, affecting both pre- and post-ganglionic neurons . The compound’s effects are mediated through its interaction with muscarinic receptors, particularly the M1 subtype . This interaction leads to changes in neurotransmitter release and neuronal excitability, resulting in its observed pharmacological effects.
Comparación Con Compuestos Similares
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium is unique compared to other similar compounds due to its specific structure and pharmacological profile. Similar compounds include:
DMPP (Dimethylphenylpiperazinium): Another ganglionic stimulant with a different chemical structure.
Pilocarpine: A muscarinic receptor agonist with different pharmacological effects.
The uniqueness of this compound lies in its dual action as both a stimulant and blocker of ganglionic transmission, which is not commonly observed in other compounds.
Propiedades
Número CAS |
7614-29-1 |
|---|---|
Fórmula molecular |
C14H18ClN2O2+ |
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium |
InChI |
InChI=1S/C14H17ClN2O2/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-3H3/p+1 |
Clave InChI |
DDKOMKXCUXCQBS-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


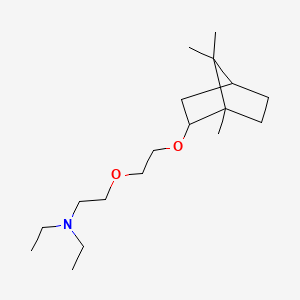

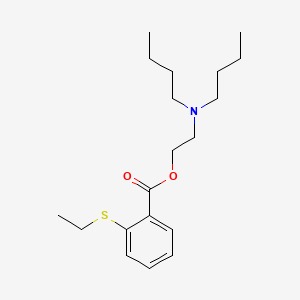
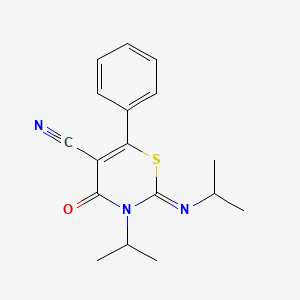

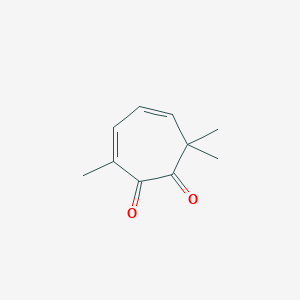
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
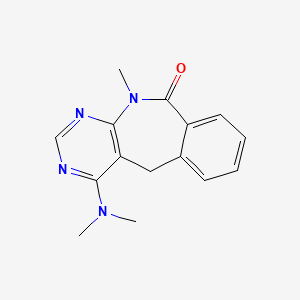
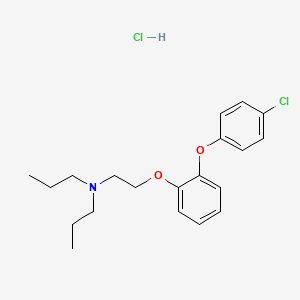
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
